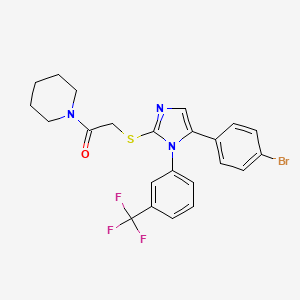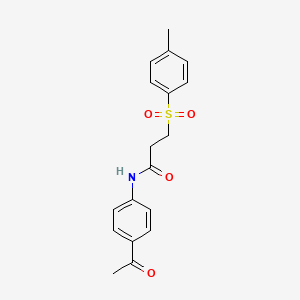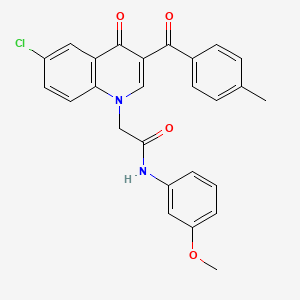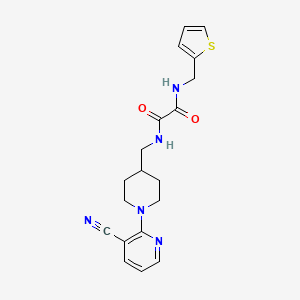![molecular formula C13H14Cl2O B2553326 [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287311-85-5](/img/structure/B2553326.png)
[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. It was first synthesized in the mid-1990s by researchers at Sterling Winthrop Inc. and has since been the subject of numerous scientific studies.
Mécanisme D'action
[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain, inflammation, and immune function.
Biochemical and Physiological Effects:
[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 has been shown to have a variety of biochemical and physiological effects, including:
- Analgesia: [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 has been shown to have analgesic effects in animal models of acute and chronic pain.
- Anti-inflammatory: [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 has been shown to have anti-inflammatory effects in animal models of inflammation.
- Neuroprotection: [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 has been shown to have neuroprotective effects in animal models of neurological disorders, such as stroke and traumatic brain injury.
- Appetite stimulation: [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 has been shown to stimulate appetite in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 in lab experiments is that it has a well-characterized pharmacology and is widely available from commercial sources. However, one limitation is that it has been shown to have some off-target effects, particularly at high doses, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2, including:
- Further characterization of its pharmacology and mechanism of action.
- Development of more selective agonists and antagonists for the CB1 and CB2 receptors.
- Investigation of its potential therapeutic applications in human clinical trials.
- Exploration of its potential use as a tool in basic research on the endocannabinoid system and related physiological processes.
Méthodes De Synthèse
The synthesis of [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 involves the reaction of 2,6-dichlorobenzyl chloride with bicyclo[1.1.1]pentane-1-methanol in the presence of a base catalyst. This reaction results in the formation of the desired compound, which is then purified through a series of chromatography steps.
Applications De Recherche Scientifique
[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol 55,212-2 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies.
Propriétés
IUPAC Name |
[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c14-10-2-1-3-11(15)9(10)4-12-5-13(6-12,7-12)8-16/h1-3,16H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCBIZVGXSGQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol](/img/structure/B2553246.png)


![N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2553250.png)
![3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2553251.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2553253.png)
![2-[1-(3,4-Dihydro-1H-isochromene-1-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2553254.png)

![Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate](/img/structure/B2553260.png)
![5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2553261.png)
![7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2553262.png)

